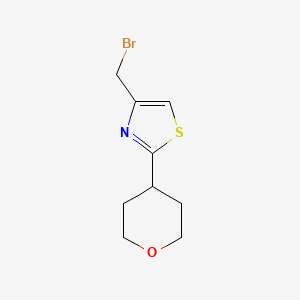
Diethyl (but-1-yn-1-yl)propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl (but-1-yn-1-yl)propanedioate is an organic compound with the molecular formula C11H16O4. It is a derivative of malonic acid, where the hydrogen atoms of the methylene group are replaced by a but-1-yn-1-yl group. This compound is known for its applications in organic synthesis and its role as an intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethyl (but-1-yn-1-yl)propanedioate can be synthesized through the alkylation of diethyl malonate with but-1-yn-1-yl bromide. The reaction typically involves the use of a strong base such as sodium ethoxide in ethanol to generate the enolate ion from diethyl malonate. This enolate ion then undergoes nucleophilic substitution with but-1-yn-1-yl bromide to form the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl (but-1-yn-1-yl)propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, depending on the reagents used.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Alkyl halides and strong bases like sodium hydride (NaH) are often used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Various substituted malonates depending on the alkyl halide used.
Aplicaciones Científicas De Investigación
Diethyl (but-1-yn-1-yl)propanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of polymers and other materials.
Mecanismo De Acción
The mechanism of action of diethyl (but-1-yn-1-yl)propanedioate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The ester groups can undergo hydrolysis to form carboxylic acids, while the triple bond can participate in addition reactions. The molecular targets and pathways depend on the specific reaction and conditions used .
Comparación Con Compuestos Similares
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid without the but-1-yn-1-yl group.
Dimethyl (prop-2-yn-1-yl)malonate: Similar structure but with methyl esters instead of ethyl esters.
Diethyl 2-but-3-ynylpropanedioate: Another derivative with a different alkyl group.
Uniqueness
Diethyl (but-1-yn-1-yl)propanedioate is unique due to the presence of the but-1-yn-1-yl group, which imparts distinct reactivity and properties compared to other malonate derivatives. This makes it valuable in specific synthetic applications where the triple bond functionality is required .
Propiedades
Número CAS |
117500-14-8 |
|---|---|
Fórmula molecular |
C11H16O4 |
Peso molecular |
212.24 g/mol |
Nombre IUPAC |
diethyl 2-but-1-ynylpropanedioate |
InChI |
InChI=1S/C11H16O4/c1-4-7-8-9(10(12)14-5-2)11(13)15-6-3/h9H,4-6H2,1-3H3 |
Clave InChI |
XLQNMQAQPGSXMG-UHFFFAOYSA-N |
SMILES canónico |
CCC#CC(C(=O)OCC)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


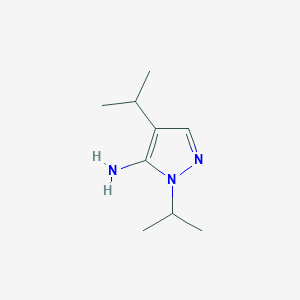
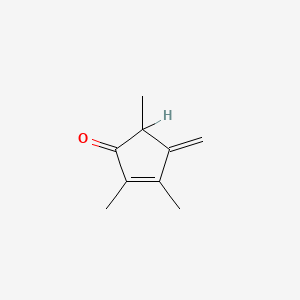
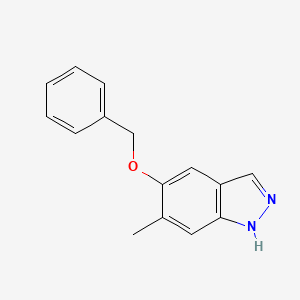
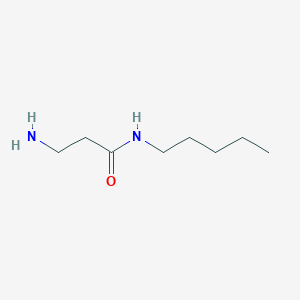
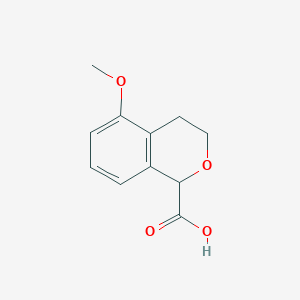
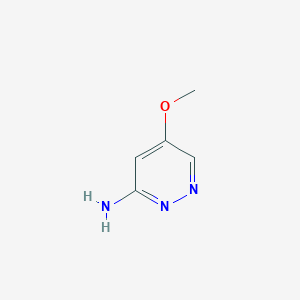
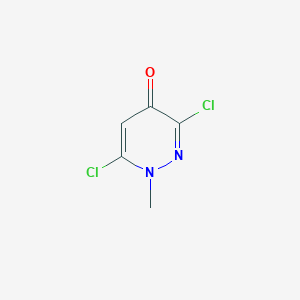


![2-Bromo-5-(2-trimethylsilanyl-ethoxymethyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid methyl ester](/img/structure/B13982583.png)
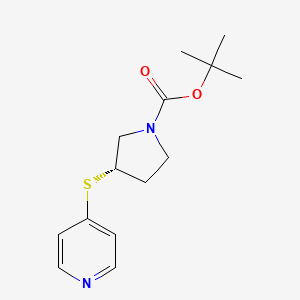
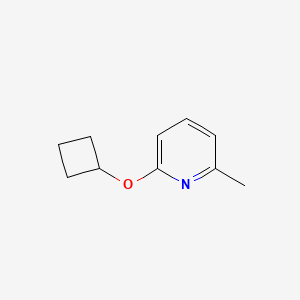
![(3-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine](/img/structure/B13982602.png)
